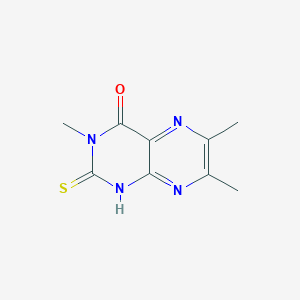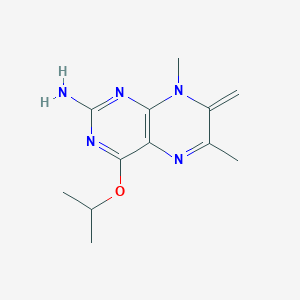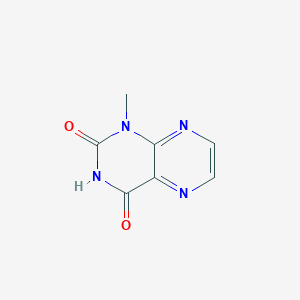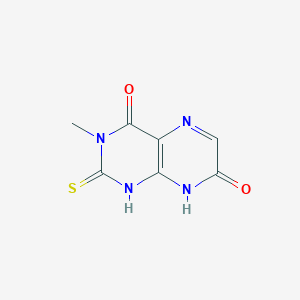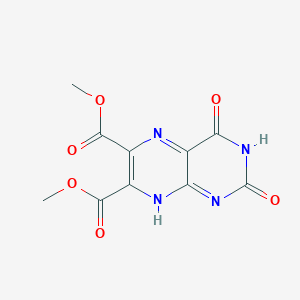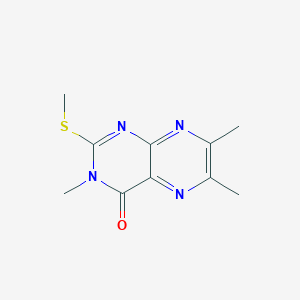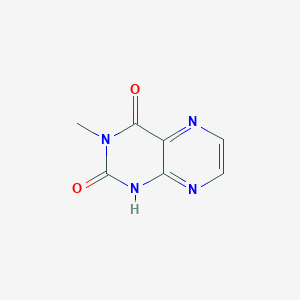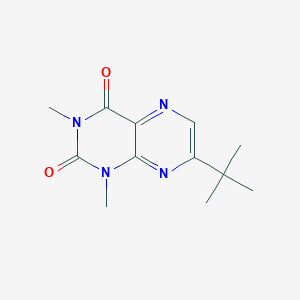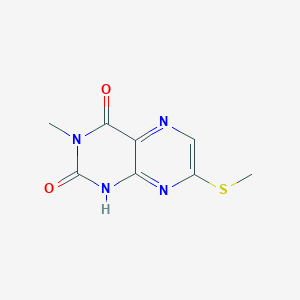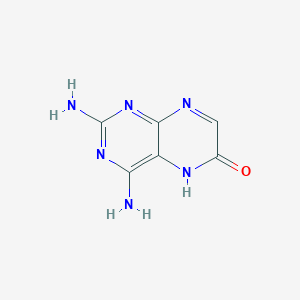
2,4-diamino-5H-pteridin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diamino-5H-pteridin-6-one is a heterocyclic compound that belongs to the pteridine family. It is characterized by a fused ring system consisting of a pyrazine ring and a pyrimidine ring. This compound is known for its biological significance and is often studied for its role in various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diamino-5H-pteridin-6-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of guanidine with diethyl oxalate to form a dihydropteridine intermediate, which is then oxidized to yield the desired compound. The reaction conditions often involve the use of solvents like methanol and catalysts such as sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Diamino-5H-pteridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pterin derivatives.
Reduction: Reduction reactions can yield dihydropteridine derivatives.
Substitution: Nucleophilic substitution reactions at the amino groups or the pteridine ring are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pteridines and dihydropteridines, which have significant biological and chemical applications .
Wissenschaftliche Forschungsanwendungen
2,4-Diamino-5H-pteridin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in enzymatic reactions and as a cofactor in various metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4-diamino-5H-pteridin-6-one involves its interaction with specific enzymes and molecular targets. It acts as a cofactor in enzymatic reactions, facilitating the transfer of electrons and other chemical groups. The compound’s structure allows it to bind to active sites of enzymes, influencing their activity and the overall metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diaminopteridine: Similar in structure but lacks the keto group at the 6-position.
6-Substituted 2,4-Diaminopteridines: These compounds have various substituents at the 6-position, altering their chemical and biological properties.
Uniqueness
2,4-Diamino-5H-pteridin-6-one is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its ability to act as a cofactor in enzymatic reactions sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
2,4-diamino-5H-pteridin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6O/c7-4-3-5(12-6(8)11-4)9-1-2(13)10-3/h1H,(H,10,13)(H4,7,8,9,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCOJWIMQCCRJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=NC(=C2NC1=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501306957 |
Source


|
| Record name | 2,4-Diamino-6(5H)-pteridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501306957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1917-45-9 |
Source


|
| Record name | 2,4-Diamino-6(5H)-pteridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1917-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Diamino-6(5H)-pteridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501306957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[(2-ethoxybenzyl)amino]-5-nitro-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B371958.png)
![6-nitro-1-isopropylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B371960.png)
![1-methyl-6-nitropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B371961.png)
![6-nitro-3-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B371963.png)
![N,N-dimethyl-N'-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-6-yl)imidoformamide](/img/structure/B371964.png)
